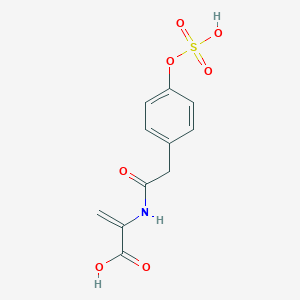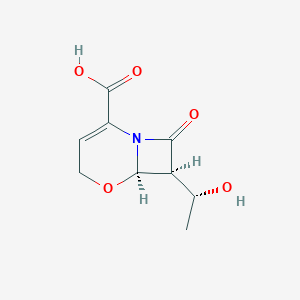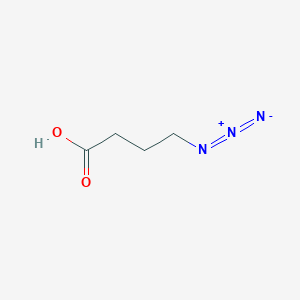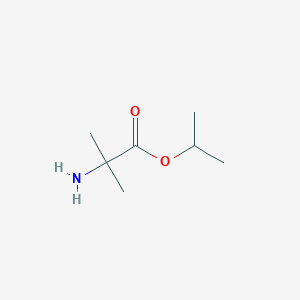
2,2',3,3'-四氯联苯
描述
2,2’,3,3’-Tetrachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but banned in the 1970’s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 2,2’,3,3’-Tetrachlorobiphenyl involves two synthesis methods . The molecular formula is C12H6Cl4 and the molecular weight is 291.99 . The yield of the synthesis process is approximately 63% .Molecular Structure Analysis
The molecular structure of 2,2’,3,3’-Tetrachlorobiphenyl is complex and detailed information about its 3D conformer and other structural details can be found in various databases .Chemical Reactions Analysis
The chemical reactions involving 2,2’,3,3’-Tetrachlorobiphenyl are complex. One study focused on the optimum physico-chemical conditions under which photocatalytic oxidation (PCO) can be used to degrade 2,2’,3,3’-Tetrachlorobiphenyl .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,2’,3,3’-Tetrachlorobiphenyl are influenced by various factors. For instance, the bioavailability of the compound from soils representing a range in organic carbon (OC), clay content and pH were investigated using an in vivo rat model and an in vitro physiologically based extraction test (PBET) to assess the role of soil and chemical properties on bioavailability .科学研究应用
毒性研究
- 鸡胚毒性:3,3',4,4'-四氯联苯(一种相关化合物)在鸡胚中被发现具有高毒性,导致畸形并表明潜在的致畸效应 (Brunström & Darnerud, 1983)。
环境影响和降解
- 厌氧微生物的去氯作用:一项研究表明厌氧微生物对多氯联苯同分异构体(类似于2,2',3,3'-四氯联苯)的邻位去氯作用 (Van Dort & Bedard, 1991)。
- 光催化法从污泥中去除:2,2',5,5'-四氯联苯通过一种新型光催化处理成功地从污泥中去除 (Tunçal, Çifçi, & Uslu Orhan, 2015)。
化学分析和合成
- 化学合成和分析:对3,3',4,4'-四氯联苯(一种密切相关的化合物)的合成和色谱评估研究提供了关于类似氯联苯合成中的分析方法和纯度问题的见解 (Kamops et al., 1979)。
生物和细胞效应
- 对细胞功能的影响:研究了多氯联苯对人类早幼粒白血病细胞的影响,突显了这些化合物对细胞机制的多样影响 (Bezdecny, Roth, & Ganey, 2005)。
- 对细菌膜的影响:研究了2,2',5,5'-四氯联苯对Ralstonia eutropha H850细菌膜的影响,揭示了膜性质的显著变化 (Kim, Lee, & Trevors, 2001)。
代谢和药代动力学
- 兔子体内代谢途径和排泄:在兔子尿液中鉴定了2,5,2',5'-四氯联苯的羟基代谢物,表明这些化合物存在复杂的代谢途径 (Gardner et al., 1973)。
- 小鼠药代动力学:在小鼠中测量了不同四氯联苯同分异构体(包括2,2',5,5'-四氯联苯)的药代动力学,为了解它们在组织分布和排泄方面提供了见解 (Clevenger et al., 1989)。
安全和危害
未来方向
属性
IUPAC Name |
1,2-dichloro-3-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl4/c13-9-5-1-3-7(11(9)15)8-4-2-6-10(14)12(8)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLYHLREPCPDKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3073503 | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3'-Tetrachlorobiphenyl | |
CAS RN |
38444-93-8 | |
| Record name | PCB 40 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38444-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038444938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3073503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3'-Tetrachlorobiphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,2',3,3'-TETRACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKX728GA5A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![(3S,4S)-3-Hydroxy-6-methyl-4-[[(2S)-6-(methylcarbamothioylamino)-2-[[3-naphthalen-1-yl-2-(naphthalen-1-ylmethyl)propanoyl]amino]hexanoyl]amino]-N-(2-morpholin-4-ylethyl)heptanamide](/img/structure/B164806.png)

![4-(4-phenylbutoxy)-N-[3-(2H-tetrazol-5-yl)-2,3-dihydro-1,4-benzodioxin-5-yl]benzamide](/img/structure/B164810.png)
